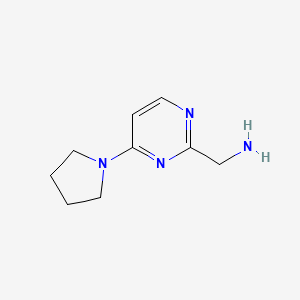

(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine

Description

BenchChem offers high-quality (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-pyrrolidin-1-ylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-7-8-11-4-3-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNGOCJDSUJTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265842 | |

| Record name | 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-74-9 | |

| Record name | 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound, characterized by a pyrimidine ring and a pyrrolidine moiety, is part of the amine class and shows potential for various biological activities. This article reviews the biological activity of this compound, focusing on its interactions, therapeutic implications, and structure-activity relationships (SAR).

Biological Activity Overview

Preliminary studies indicate that (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine exhibits significant biological activity, particularly in neuropharmacology and oncology. The compound may interact with specific receptors or enzymes, influencing various physiological processes. Detailed studies are necessary to elucidate its precise mechanisms of action.

Potential Therapeutic Applications

The potential applications of this compound span several fields:

- Neuropharmacology : It may act as a selective agonist or antagonist at certain neurotransmitter receptors.

- Oncology : The compound shows promise in inhibiting tumor cell proliferation.

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Recent studies have highlighted how variations in the structure can significantly impact potency and selectivity.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Aminoquinoline | Amino group on quinoline ring | Antimalarial properties |

| 5-Methylcytosine | Methylated cytosine derivative | Role in epigenetics |

| 2-Aminopyrimidine | Simple amino group on pyrimidine | Used in synthesizing pharmaceuticals |

The unique combination of functional groups in (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine may confer distinct biological activities not found in structurally similar compounds.

Case Studies and Research Findings

-

Neuropharmacological Effects :

A study evaluating various pyrimidine derivatives found that certain modifications to the pyrrolidine ring significantly enhanced agonistic effects at serotonin receptors, indicating potential use in treating mood disorders . -

Antiproliferative Activity :

Research on related compounds demonstrated that modifications to the pyrimidine backbone led to increased potency against cancer cell lines such as HeLa. The presence of specific substituents was crucial for enhancing antiproliferative effects . -

Anti-inflammatory Properties :

In vitro assays showed that some derivatives of this compound effectively suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This indicates a potential pathway for developing new anti-inflammatory agents .

Scientific Research Applications

Drug Development

One of the primary applications of (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine is in the development of pharmaceuticals. Its structural similarity to known bioactive compounds allows it to interact with biological targets effectively. Research indicates that derivatives of this compound may exhibit:

- Antitumor Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been investigated for their ability to target specific oncogenic pathways.

- Antiviral Properties : The compound's ability to interfere with viral replication mechanisms makes it a candidate for antiviral drug development. Its effectiveness against viruses like influenza and HIV has been explored in preliminary studies.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. By modulating enzyme activity, (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine could help in developing treatments for metabolic disorders.

Synthesis of Novel Materials

In materials science, (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine can be utilized in the synthesis of novel polymers and nanomaterials. Its reactive amine group allows it to participate in polymerization reactions, leading to materials with unique mechanical and thermal properties.

Coatings and Adhesives

Due to its chemical structure, this compound can be incorporated into coatings and adhesives that require enhanced durability and resistance to environmental factors. Research into its application in protective coatings shows promise for improving the longevity of materials used in construction and manufacturing.

Molecular Probes

The compound's ability to bind selectively to certain biological molecules makes it an excellent candidate for use as a molecular probe in biochemical research. This application is crucial for studying cellular processes and signaling pathways.

Targeted Delivery Systems

(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine can be engineered into drug delivery systems that target specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects. This application is particularly relevant in cancer therapy, where targeted delivery can significantly improve treatment outcomes.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro using derivatives of the compound. |

| Study B | Enzyme Inhibition | Identified potential as a selective inhibitor of key metabolic enzymes associated with obesity. |

| Study C | Novel Materials | Developed a new polymer incorporating the compound that exhibited superior thermal stability compared to traditional materials. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.